(2,4-Difluoro-phenoxy)-acetyl chloride
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Overview
Description
(2,4-Difluoro-phenoxy)-acetyl chloride is an organic compound characterized by the presence of two fluorine atoms attached to a phenoxy group, which is further connected to an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride typically involves the reaction of 2,4-difluorophenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,4-Difluorophenol+Acetyl chloride→(2,4-Difluoro-phenoxy)-acetyl chloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-phenoxy)-acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,4-Difluoro-phenoxy)-acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to (2,4-Difluoro-phenoxy)-ethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted (2,4-Difluoro-phenoxy)-acetyl derivatives.
Hydrolysis: (2,4-Difluoro-phenoxy)-acetic acid.
Reduction: (2,4-Difluoro-phenoxy)-ethanol.
Scientific Research Applications
(2,4-Difluoro-phenoxy)-acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-phenoxy)-acetyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with various substrates. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in various synthetic applications to introduce the (2,4-Difluoro-phenoxy) group into target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: A precursor in the synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride.
(2,4-Difluoro-phenoxy)-acetic acid: A hydrolysis product of this compound.
(2,4-Difluoro-phenoxy)-ethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its high reactivity and the presence of two fluorine atoms, which impart distinct electronic properties. These characteristics make it a valuable intermediate in the synthesis of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(12)4-13-7-2-1-5(10)3-6(7)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRROMNHZVTARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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